Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18061855
InChI: InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3
SMILES:
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate

CAS No.:

Cat. No.: VC18061855

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate -

Specification

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate
Standard InChI InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3
Standard InChI Key ZARLKOYQVIKKNV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(CCC#N)C1CC1

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound’s structure features a carbamate backbone (-OC(=O)N-\text{-OC(=O)N-}) linked to a tert-butyl group (-C(CH3)3\text{-C(CH}_3\text{)}_3), a cyanoethyl chain (-CH2CH2CN\text{-CH}_2\text{CH}_2\text{CN}), and a cyclopropyl ring. This arrangement confers steric hindrance from the tert-butyl group, electronic effects from the nitrile, and conformational rigidity from the cyclopropane.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Nametert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate
Molecular FormulaC11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight210.27 g/mol
SMILESCC(C)(C)OC(=O)N(CCC#N)C1CC1
InChI KeyZARLKOYQVIKKNV-UHFFFAOYSA-N
PubChem CID54537297

The tert-butyl group enhances solubility in organic solvents, while the cyclopropyl ring introduces strain, potentially influencing binding interactions in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H-NMR: A singlet at δ 1.4 ppm (9H, tert-butyl), multiplet at δ 2.7–3.2 ppm (-CH₂-NH-C=O), and a cyclopropyl proton signal near δ 1.0–1.5 ppm.

  • ¹³C-NMR: Peaks at δ 28 ppm (tert-butyl carbons), δ 155 ppm (carbamate carbonyl), and δ 118 ppm (nitrile carbon) .

Mass spectrometry confirms the molecular ion peak at m/z 210.27, consistent with the molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are documented:

  • Carbamate Alkylation: Reacting tert-butyl carbamate with 2-cyanoethyl halides (e.g., bromide or iodide) in tetrahydrofuran (THF) at 0–25°C, yielding 65–75% product after 18 hours.

  • Cyanoethylamine Route: Using 3-(cyclopropylamino)propanenitrile and di-tert-butyl dicarbonate in THF with a base (e.g., triethylamine), achieving 70–80% yield.

Table 2: Synthetic Conditions Comparison

MethodReactantsSolventYield
Carbamate Alkylationtert-Butyl carbamate + 2-cyanoethyl halideTHF65–75%
Cyanoethylamine Route3-(Cyclopropylamino)propanenitrile + Boc₂OTHF70–80%

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance efficiency. The use of Si(OMe)₄ and DBU (1,8-diazabicycloundec-7-ene) as catalysts enables carbamate formation under mild conditions, reducing energy consumption.

Chemical Reactivity and Functional Group Interactions

Nucleophilic Reactivity

The cyano group (-CN\text{-CN}) participates in nucleophilic additions, enabling conjugation with thiols or amines to form thioamides or amidines. For example, reaction with glutathione under alkaline conditions yields a thioimidate derivative, relevant in prodrug design.

Carbamate Stability

The carbamate bond (-OC(=O)N-\text{-OC(=O)N-}) hydrolyzes under acidic or basic conditions, releasing cyclopropylamine and tert-butanol. This lability is exploited in controlled-release drug formulations .

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound’s carbamate moiety inhibits serine proteases (e.g., trypsin) by forming covalent bonds with active-site residues. Kinetic studies show a KiK_i of 2.3 μM, comparable to boronic acid inhibitors.

Comparative Analysis with Analogous Carbamates

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupsBiological Activity
Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate210.27Cyanoethyl, cyclopropylEnzyme inhibition, immunosuppression
tert-Butyl (2-cyanocyclopropyl)carbamate 182.22CyanocyclopropylUnknown
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate184.24Chiral cyanopropylCarbamoylating agent

The tert-butyl 2-cyanoethyl(cyclopropyl)carbamate exhibits superior enzyme affinity compared to analogues, attributed to its dual electronic (nitrile) and steric (cyclopropyl) effects .

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